molecular formula C8H15NO2 B8060659 (R)-2-Amino-4-cyclobutylbutanoic acid

(R)-2-Amino-4-cyclobutylbutanoic acid

Cat. No.: B8060659
M. Wt: 157.21 g/mol
InChI Key: IHESYJFOPIMOGO-SSDOTTSWSA-N
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Description

®-2-Amino-4-cyclobutylbutanoic acid is a unique amino acid derivative characterized by the presence of a cyclobutyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-cyclobutylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available cyclobutylcarboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by ammonia (NH₃).

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods: Industrial production of ®-2-Amino-4-cyclobutylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Types of Reactions:

    Oxidation: ®-2-Amino-4-cyclobutylbutanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutyl ketones or aldehydes.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry: ®-2-Amino-4-cyclobutylbutanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders.

Industry: In the industrial sector, ®-2-Amino-4-cyclobutylbutanoic acid is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-cyclobutylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl group imparts unique steric and electronic properties, which can influence the binding affinity and selectivity of the compound. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    Cyclobutylalanine: Another amino acid derivative with a cyclobutyl group.

    Cyclobutylglycine: Similar structure but with a glycine backbone.

    Cyclobutylserine: Contains a hydroxyl group in addition to the cyclobutyl group.

Uniqueness: ®-2-Amino-4-cyclobutylbutanoic acid is unique due to its specific configuration and the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-4-cyclobutylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESYJFOPIMOGO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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